molecular formula C12H16F2N2O B15340193 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline

Cat. No.: B15340193
M. Wt: 242.26 g/mol
InChI Key: UQRKCWFRDGRMJE-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two fluorine atoms and an ethoxy group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3,3-difluoropyrrolidine with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can serve as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride

  • 3,3-Difluoropyrrolidin-1-yl { (2 S,4 S)-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone

  • (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-butanamide

Uniqueness: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline stands out due to its specific structural features, such as the presence of the ethoxy group and the difluorinated pyrrolidine ring

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-ethoxyaniline

InChI

InChI=1S/C12H16F2N2O/c1-2-17-11-7-9(15)3-4-10(11)16-6-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3

InChI Key

UQRKCWFRDGRMJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

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